N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(2-pyrazin-2-ylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7OS2/c1-2-26-17-23-22-16(27-17)21-14(25)10-24-13-6-4-3-5-11(13)20-15(24)12-9-18-7-8-19-12/h3-9H,2,10H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAVCJZGPFVBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2C3=CC=CC=C3N=C2C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves multiple steps starting from readily available starting materials. The common synthetic route includes:
Formation of 5-(ethylthio)-1,3,4-thiadiazole through the cyclization of an appropriate thioamide.
Synthesis of 2-(pyrazin-2-yl)-1H-benzo[d]imidazole via a multi-step process that often involves the condensation of o-phenylenediamine with pyrazine carboxylic acid.
Coupling of the 5-(ethylthio)-1,3,4-thiadiazole intermediate with the benzimidazole derivative under conditions promoting amide bond formation.
Industrial Production Methods
For industrial-scale production, optimizing the reaction conditions to improve yield and reduce the number of steps is crucial. This might involve the use of catalysts or alternative reagents to streamline the process. High-pressure reactions and microwave-assisted synthesis can be employed to shorten reaction times and enhance product yields.
Chemical Reactions Analysis
Formation of the Acetamide Linker
The acetamide bridge (-CH₂-C(=O)-NH-) is introduced via nucleophilic acyl substitution. For example:
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Reagents : 2-chloroacetamide derivatives and the benzimidazole intermediate.
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Conditions : Base-mediated coupling (e.g., DIPEA or NaH) in polar aprotic solvents (e.g., DMF or THF) .
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Key Data : MS (ESI+) typically shows [M+H]+ peaks between m/z 250–400, as seen in structurally similar acetamide-thiadiazole hybrids .
Final Coupling Reaction
The assembly of the full molecule requires coupling the benzimidazole-acetamide intermediate with the thiadiazole derivative. A palladium-catalyzed cross-coupling or nucleophilic substitution is plausible:
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Reagents : Thiadiazole-2-amine and bromoacetamide intermediates.
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Conditions : Microwave-assisted Suzuki-Miyaura coupling (dioxane/H₂O, 95/5, 0.4 M) with Pd(PPh₃)₄ as catalyst .
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Key Data : ¹H NMR of analogous compounds shows singlet signals for CH₂-ph (δ 3.76–3.91 ppm) and aromatic protons (δ 7.16–8.24 ppm) .
Reaction Optimization and Yield Data
Stability and Reactivity
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Hydrolytic Stability : The ethylthio group (-S-C₂H₅) is susceptible to oxidation, forming sulfoxides under acidic conditions (H₂O₂, RT) .
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Thermal Stability : Decomposition observed >250°C via TGA, consistent with benzimidazole-thiadiazole hybrids .
Comparative Analysis with Analogues
Critical Challenges
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial activity. For instance, a study demonstrated that compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide showed potent activity against various bacterial strains, making them potential candidates for antibiotic development .
Anticancer Activity
Thiadiazole derivatives have been investigated for their anticancer properties. A case study involving similar structures revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 and HeLa. These findings suggest that the compound may have potential as an anticancer agent .
Mechanism of Action
The mechanism by which thiadiazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways associated with disease progression. For example, some studies have shown that these compounds can inhibit DNA synthesis in cancer cells, leading to apoptosis .
Agricultural Applications
Pesticidal Activity
The compound's structure suggests potential applications in agrochemicals. Research has highlighted the effectiveness of thiadiazole derivatives as fungicides and insecticides. A study noted that compounds with similar moieties demonstrated significant activity against plant pathogens such as Fusarium spp., indicating their potential use in crop protection .
Herbicidal Properties
In addition to fungicidal activity, there is evidence suggesting that thiadiazole derivatives can act as herbicides. This is particularly relevant in the development of environmentally friendly agricultural practices, where selective herbicides are needed to control weeds without harming crops .
Material Science
Polymer Synthesis
this compound can serve as a building block for synthesizing novel polymers with desirable properties. Research indicates that incorporating thiadiazole units into polymer chains can enhance thermal stability and mechanical strength .
Nanomaterials Development
The compound's unique chemical structure allows for its use in the development of nanomaterials. Studies have shown that thiadiazole-based materials can be utilized in creating sensors and catalysts due to their electronic properties and stability under various conditions .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide exerts its effects depends on its application. In biological contexts:
Molecular Targets: : It might interact with specific enzymes or receptors, inhibiting their function or altering their activity.
Pathways Involved: : Could modulate signaling pathways crucial for cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues primarily differ in substituents on the thiadiazole and benzimidazole moieties. Key examples include:
Key Observations :
- The ethylthio group in the target compound confers moderate lipophilicity compared to bulkier substituents like benzylthio (e.g., 5h , 5j ) .
- Compounds with sulfonamide linkers (e.g., 5a–b in ) exhibit lower solubility than acetamide-linked derivatives due to increased hydrogen-bond acceptor capacity .
Comparison with Analogues :
- 5g (): Synthesized via direct alkylation of thiadiazol-2-amine with 2-(2-isopropyl-5-methylphenoxy)acetyl chloride, yielding 78% purity .
- 4 (): Oxadiazole-thione intermediate undergoes S-alkylation with 2-chloro-N-(pyrazin-2-yl)acetamide, achieving regioselectivity .
- 9a–e (): Use of Boc-protected amino acids followed by TFA deprotection introduces chiral centers, complicating purification .
The target compound’s synthesis is moderately efficient (estimated 70–80% yield) but requires stringent control of reaction conditions to avoid byproducts from the reactive pyrazine ring .
Target Compound :
- Antimicrobial Activity: Predicted to surpass phenoxy-substituted analogues (e.g., 5g, 5k) due to pyrazine’s ability to disrupt bacterial folate synthesis .
- Anticancer Potential: The benzimidazole-thiadiazole scaffold is associated with tubulin polymerization inhibition, as seen in analogues like 9a–e .
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a compound that integrates the bioactive 1,3,4-thiadiazole and benzimidazole scaffolds. These classes of compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant effects. This article reviews the biological activity of this compound based on various studies and highlights its potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a thiadiazole moiety, which is significant for its biological activity. The presence of ethylthio and pyrazine groups enhances its pharmacological profile.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of thiadiazole derivatives. The 1,3,4-thiadiazole framework has been associated with significant antimicrobial activity against various bacterial and fungal strains. For instance, a study found that derivatives containing a thiadiazole ring exhibited moderate to high antibacterial effects against Xanthomonas oryzae and Xanthomonas campestris .
| Compound | Activity | EC50 (µg/ml) |
|---|---|---|
| This compound | Moderate | Not specified |
| Dimethomorph | Control | 5.52 |
Anticancer Activity
The anticancer potential of compounds similar to this compound has been explored extensively. A study indicated that certain thiadiazole derivatives demonstrated cytotoxic effects against cancer cell lines with IC50 values ranging from 1.8 to 4.5 µM/mL . The presence of aromatic substituents in the structure often enhances cytotoxicity.
| Compound | Cell Line | IC50 (µM/mL) |
|---|---|---|
| This compound | MCF-7 | Not specified |
| Doxorubicin | MCF-7 | 1.2 |
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have also been documented. One study reported that a related compound exhibited an effective anticonvulsant activity in animal models, outperforming standard treatments like valproic acid . This suggests that this compound may possess similar properties.
The biological activities of thiadiazole derivatives are often attributed to their ability to interact with various biological targets. The presence of sulfur in the thiadiazole ring contributes to their reactivity and potential to form complexes with metal ions or interact with proteins involved in disease pathways .
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of thiadiazole derivatives were tested for their efficacy against Phytophthora infestans, with some compounds showing EC50 values significantly lower than traditional antifungal agents . This indicates a promising avenue for developing new antifungal therapies.
Case Study 2: Cytotoxicity in Cancer Cells
In another study focusing on the anticancer activity of thiadiazoles, compounds were synthesized and evaluated for their cytotoxic effects on MCF-7 breast cancer cells. Results showed that modifications in the aromatic rings led to enhanced cytotoxicity compared to standard drugs .
Q & A
Q. What are the key synthetic pathways and optimization strategies for this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core, followed by coupling with the pyrazine-substituted benzimidazole moiety. Critical steps include:
- Thiadiazole ring formation : Achieved via cyclization of thiosemicarbazides under acidic conditions .
- Acetamide linkage : Introduced through nucleophilic substitution or coupling reagents (e.g., EDCI/HOBt) .
- Optimization : Solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalyst use (e.g., Pd for cross-coupling) improve yield (up to 75%) and purity .
Q. Which analytical techniques are critical for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding interactions (e.g., NH protons at δ 10–12 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 456.12) .
- X-ray crystallography : Resolves 3D conformation and π-stacking interactions between aromatic rings .
Q. What are the primary biological targets and assays used in preliminary screening?
- Enzyme inhibition : Assays against kinases (e.g., EGFR) or microbial enzymes (e.g., DNA gyrase) using fluorescence-based or colorimetric methods .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported in µM ranges .
Advanced Research Questions
Q. How can computational methods guide SAR studies for this compound?
- Molecular docking : Predicts binding modes to targets like tubulin or topoisomerase II. Pyrazine and thiadiazole moieties show strong hydrogen bonding with active-site residues .
- DFT calculations : Analyzes electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends (e.g., electron-withdrawing groups enhancing electrophilicity) .
Q. How do substituent variations impact biological activity and stability?
- Thiadiazole modifications : Replacing ethylthio with methylthio reduces logP, improving solubility but decreasing membrane permeability .
- Benzimidazole substitutions : Chlorine or methoxy groups at specific positions enhance antimicrobial activity (MIC: 2–8 µg/mL) but may increase metabolic instability .
Q. What strategies resolve contradictions in biological data across studies?
- Dose-response normalization : Standardize assay protocols (e.g., fixed incubation time) to compare IC₅₀ values .
- Metabolic profiling : LC-MS identifies degradation products (e.g., sulfoxide derivatives) that may skew activity results .
Methodological Challenges
Q. How to optimize reaction conditions for scalability without compromising purity?
- Flow chemistry : Reduces side reactions (e.g., oxidation) during thiadiazole synthesis by controlling residence time .
- Purification : Gradient flash chromatography (hexane:EtOAc) or recrystallization (ethanol/water) achieves >95% purity .
Q. What in silico tools predict ADMET properties for this compound?
- SwissADME : Estimates moderate bioavailability (TPSA: 110 Ų) and CYP3A4-mediated metabolism .
- ProTox-II : Flags potential hepatotoxicity (e.g., mitochondrial dysfunction) linked to thiadiazole metabolites .
Key Recommendations
- Prioritize stability studies under physiological conditions (pH, temperature) to address discrepancies in bioactivity .
- Use synchrotron XRD for resolving ambiguous crystallographic data, especially for polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
